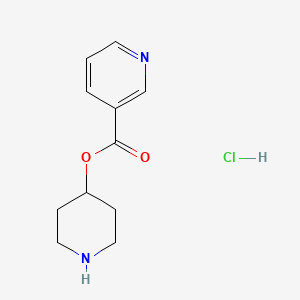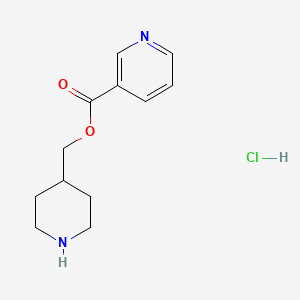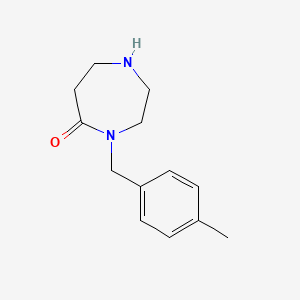![molecular formula C17H14N2OS B1394872 5-[(2-Methylphenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one CAS No. 13109-85-8](/img/structure/B1394872.png)
5-[(2-Methylphenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one
説明
Synthesis Analysis
The synthesis of compounds similar to 5-[(2-Methylphenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one often involves the use of the methylidene group . This group consists of two hydrogen atoms bound to a carbon atom, which is connected to the remainder of the molecule by a double bond . The synthesis can also involve the use of pyrrolidine-2,5-dione as a versatile scaffold .科学的研究の応用
Antimicrobial Applications
5-[(2-Methylphenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one and its derivatives have shown promising antimicrobial properties. The synthesis of thiazolidin-4-one and thiocarbamoyl derivatives using this compound has demonstrated significant antimicrobial activities against various microbial strains. These synthesized compounds have been evaluated for their potential as antimicrobial agents, highlighting their usefulness in combating infectious diseases (Gouda, Berghot, Shoeib, & Khalil, 2010).
Chemical Reactions with Organometallic Reagents
The chemical behavior of 5-[(2-Methylphenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one when reacting with organometallic reagents like Grignard reagents and lithium dibutylcuprate has been studied. These reactions predominantly resulted in 1,2-addition products, indicating that this compound does not behave like normal unsaturated carbonyl compounds. This finding is significant for understanding its reactivity and potential applications in organic synthesis (Akeng'a & Read, 2005).
Synthesis of Schiff Base Ligands
This compound has been used to synthesize Schiff base ligands, which are crucial in forming metal complexes. These Schiff base ligands derived from 2-hydroxybenzophenones have been combined with linear aliphatic triamines to create pentadentate ligands. The resulting iron(III) complexes exhibited high spin state behavior, making them of interest in the field of coordination chemistry and magnetic materials research (Pogány, Moncol’, Pavlik, & Šalitroš, 2017).
Potential as Fungicides
A study on the synthesis and structural determination of thiohydantoin compounds, including derivatives of 5-[(2-Methylphenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one, proposed these compounds as potential novel fungicides. Theoretical and experimental analyses were used to determine the most probable structures and their tautomeric and geometric forms, providing insights into their potential application in agriculture (Kobyłka, Żuchowski, Tejchman, & Zborowski, 2019).
Novel Anti-Helicobacter pylori Agents
The compound has been expanded upon to create derivatives that show potent and selective activities against the gastric pathogen Helicobacter pylori. These derivatives have been evaluated for microbiological criteria essential for anti-H. pylori agents, indicating their potential in treating infections caused by this pathogen (Carcanague et al., 2002).
Anti-inflammatory and Analgesic Applications
Derivatives of this compound have been synthesized and evaluated for their anti-inflammatory and analgesic effects. Certain derivatives showed significant activity in these areas, indicating potential applications in the development of new therapeutic agents for pain and inflammation (Ranga, Sharma, & Kumar, 2013).
Corrosion Inhibition in Mild Steel
Benzimidazole derivatives of 5-[(2-Methylphenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one have been studied as corrosion inhibitors for mild steel in acidic environments. Their inhibition efficiency was found to increase with concentration, demonstrating their potential use in industrial applications for protecting metals against corrosion (Yadav, Behera, Kumar, & Sinha, 2013).
特性
IUPAC Name |
5-[(2-methylphenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2OS/c1-12-7-5-6-8-13(12)11-15-16(20)19(17(21)18-15)14-9-3-2-4-10-14/h2-11H,1H3,(H,18,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWUSLSMNZCFNME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C=C2C(=O)N(C(=S)N2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(2-Methylphenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



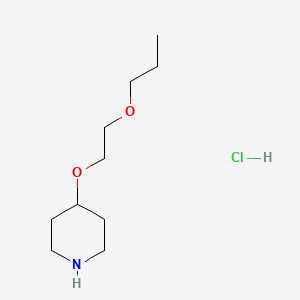
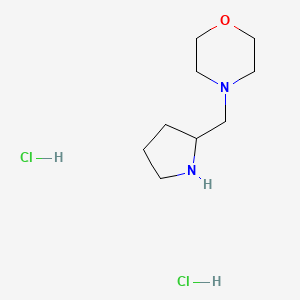
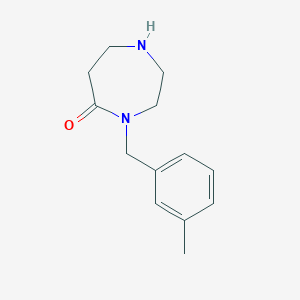
![4-{2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1394793.png)
![4-{2-[4-(Tert-butyl)-2-chlorophenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1394794.png)
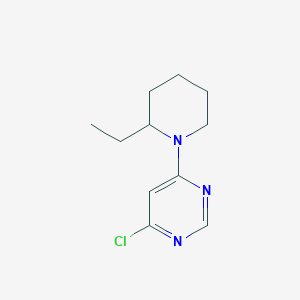
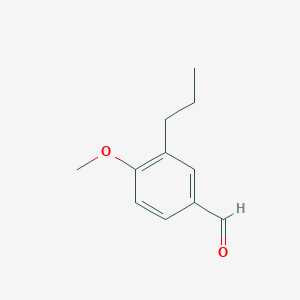
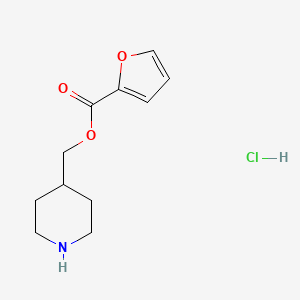
![4-[2-(3-Piperidinyl)ethyl]morpholine](/img/structure/B1394802.png)
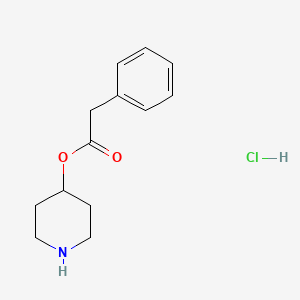
![4-{[2-(Sec-butyl)-4-chlorophenoxy]-methyl}piperidine hydrochloride](/img/structure/B1394806.png)
